![molecular formula C6H7BrN2O2 B3003580 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid CAS No. 1564628-87-0](/img/structure/B3003580.png)
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1564628-87-0 . It has a molecular weight of 219.04 . The IUPAC name for this compound is 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The InChI Code for this compound is 1S/C6H7BrN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) .Scientific Research Applications
Synthesis of Bipyrazoles
One of the applications of pyrazole derivatives is in the synthesis of 1,4′-bipyrazoles. These compounds are synthesized using bromopyrazoles as starting materials and can lead to the formation of solid hexacoordinate complexes when reacted with certain tin dichlorides .
Pharmaceutical Compound Synthesis
Bromopyrazoles are also used in synthesizing various pharmaceutical and biologically active compounds. This includes the creation of inhibitors that can have potential therapeutic applications .
Antifungal Agents
Pyrazole derivatives have been transformed into carboxamide derivatives, which were then evaluated for their antifungal properties against various fungal strains. They also serve as inhibitory compounds against succinate dehydrogenase, an enzyme involved in respiratory electron transport .
Regioselective Synthesis
There has been significant progress in achieving regioselective synthesis of pyrazole derivatives, which is crucial for creating specific compounds with desired properties for further research and development .
Cancer Research
Pyrazole derivatives have been synthesized and studied for their effects on cancer cells. For example, certain synthesized pyrazole derivatives have shown to induce apoptosis in cancer cells through various mechanisms, including preventing wound healing and colony formation, delaying cell cycle phases, and activating specific cellular processes .
Safety and Hazards
Future Directions
Pyrazoles, including 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the many pharmacological functions of the pyrazole moiety and different synthesis techniques .
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
It’s worth noting that pyrazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Compounds with a pyrazole core are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-bromo-1-ethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQXKXBJKGNSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1564628-87-0 |
Source
|
Record name | 5-bromo-1-ethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.